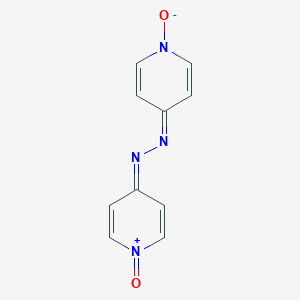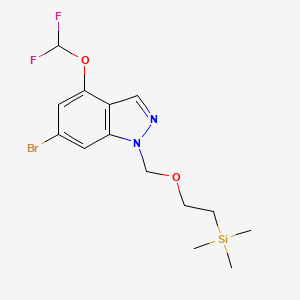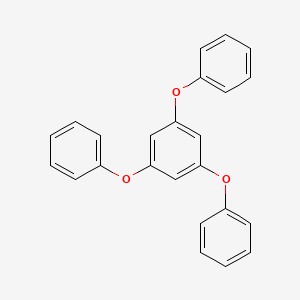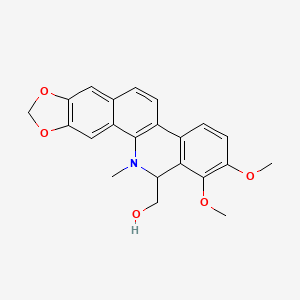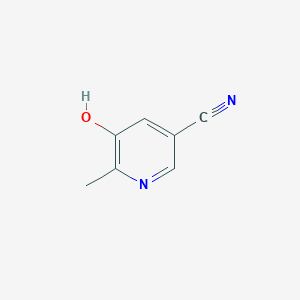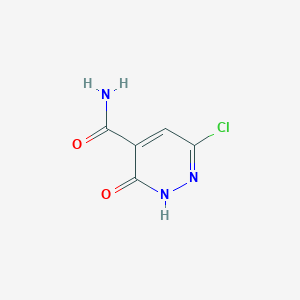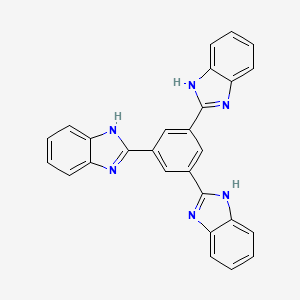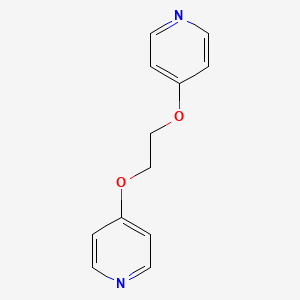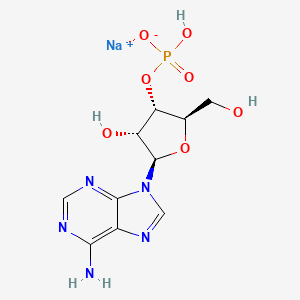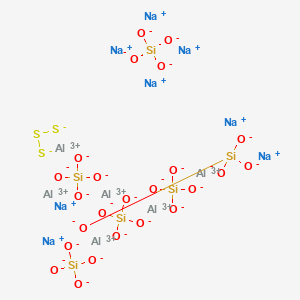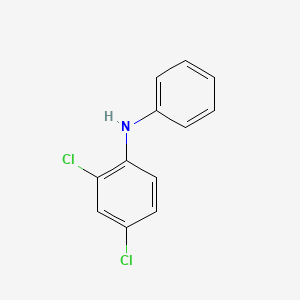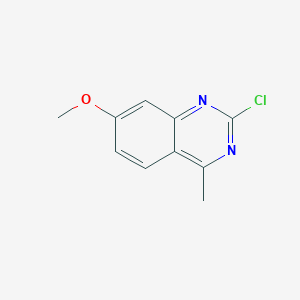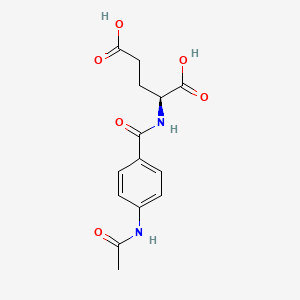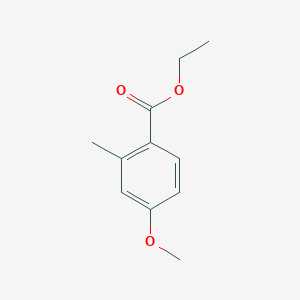
4-甲氧基-2-甲基苯甲酸乙酯
描述
科学研究应用
细胞毒活性
4-甲氧基-2-甲基苯甲酸乙酯作为香草酸的衍生物,因其细胞毒活性而受到研究。一项研究表明,某些香草酸酯,包括 2-羟基-4-甲氧基-6-甲基苯甲酸乙酯,对卤虫表现出潜在的细胞毒活性,表明可能的抗肿瘤(抗癌)特性 (Gomes 等人,2006)。
抗菌和抗结核活性
已经对与 4-甲氧基-2-甲基苯甲酸乙酯相关的化合物的抗菌和抗结核活性进行了研究。一项研究发现,相关化合物的半合成衍生物对包括结核分枝杆菌在内的各种微生物菌株表现出显着的活性,表明它们作为抗菌剂的潜力 (Tatipamula 和 Vedula,2019)。
药物中间体的合成
4-甲氧基-2-甲基苯甲酸乙酯及其衍生物在药物中间体的合成中具有应用。例如,研究表明,使用相关化合物,可以有效合成瑞格列奈等药物的关键中间体 (Salman 等人,2002)。
抗氧化研究
已经进行研究以探索与 4-甲氧基-2-甲基苯甲酸乙酯相似的化合物的抗氧化潜力。对合成化合物(例如 2-(4-甲氧基苯基)-3-(噻吩-2-羰基)环丙烷羧酸乙酯)的研究表明具有显着的抗氧化活性,表明它们在该领域的效用 (Raghavendra 等人,2016)。
化妆品中的分析
4-甲氧基-2-甲基苯甲酸乙酯和相关化合物已在化妆品中进行分析。已经开发了反相高效液相色谱等技术,用于定量测定各种产品中的这些化合物 (Li 等人,2000)。
脲酶抑制
已经研究了与 4-甲氧基-2-甲基苯甲酸乙酯相似的化合物的天然衍生物的脲酶抑制活性。例如,相关化合物 3,4,5-三羟基苯甲酸甲酯表现出显着的脲酶抑制,表明在药物化学中的潜在应用 (Khan 等人,2006)。
属性
IUPAC Name |
ethyl 4-methoxy-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-14-11(12)10-6-5-9(13-3)7-8(10)2/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVWTVSURRGDPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



